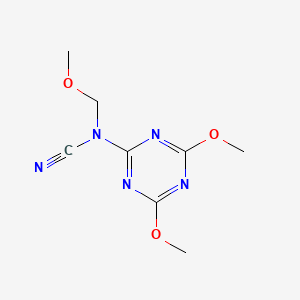
2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide
描述
2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained attention for its potential use in scientific research. This compound belongs to the family of benzoxazoles, which have been studied for their diverse biological activities. BTA-EG6 is a synthetic compound that can be prepared through a multi-step synthesis method.
作用机制
The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of tubulin polymerization, a process that is essential for cell division. 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact molecular targets of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide are still under investigation.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been shown to have low toxicity in animal studies, suggesting that it may be a safe compound for use in scientific research.
实验室实验的优点和局限性
One advantage of using 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide in lab experiments is its specificity for cancer cells. 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been shown to selectively target cancer cells, leaving normal cells unaffected. Additionally, 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been shown to have low toxicity, making it a potentially safe compound for use in scientific research. One limitation of using 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide. One direction is the investigation of its mechanism of action and molecular targets. Understanding how 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide works at the molecular level could lead to the development of more effective anticancer therapies. Another direction is the development of more efficient synthesis methods for 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide, which could increase its availability for scientific research. Additionally, the use of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide as a fluorescent probe for imaging applications could be further explored. Finally, the potential use of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide in combination with other anticancer agents could be investigated, as combination therapies have shown promise in improving cancer treatment outcomes.
Conclusion:
In conclusion, 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic compound that has gained attention for its potential use in scientific research. It has been shown to have anticancer activity, anti-inflammatory and antioxidant properties, and the ability to inhibit angiogenesis. 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been investigated for its potential use as a photosensitizer in photodynamic therapy and as a fluorescent probe for imaging applications. Further research is needed to fully understand the mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide and its potential use in combination therapies for cancer treatment.
合成方法
The synthesis of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 2-amino-5-methoxybenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-mercaptobenzoxazole to form the desired product, 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide. The synthesis of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been optimized to achieve high yields and purity.
科学研究应用
2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been studied for its potential use in various scientific research applications. It has been shown to have anticancer activity, specifically against breast cancer cells. 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has also been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent. Additionally, 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been investigated for its potential use as a fluorescent probe for imaging applications.
属性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-11-7-8-14(22-2)13(9-11)18-16(20)10-24-17-19-12-5-3-4-6-15(12)23-17/h3-9H,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGHODSOPOYPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354717 | |
| Record name | ZINC00272781 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide | |
CAS RN |
5356-55-8 | |
| Record name | ZINC00272781 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5759649.png)
![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)
![3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759653.png)



![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5759682.png)

![4-{4-[(4-methoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B5759698.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5759699.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B5759707.png)

